

eCF309: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	eCF309	
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An In-depth Technical Guide on the Chemical Probe **eCF309** for Researchers, Scientists, and Drug Development Professionals

Introduction

eCF309 is a potent and highly selective, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic target of rapamycin).[1][2][3] As a key regulator of cell growth, proliferation, metabolism, and survival, mTOR is a significant target in various diseases, particularly cancer.[2][4] This technical guide provides a comprehensive overview of eCF309, including its biochemical and cellular activities, experimental protocols for its use, and its profile as a chemical probe.

Chemical and Physical Properties



Property	Value	Reference
Chemical Name	3-(2-amino-5-benzoxazolyl)-1- (2,2-diethoxyethyl)-1H- pyrazolo[3,4-d]pyrimidin-4- amine	N/A
Molecular Formula	C18H21N7O3	N/A
Molecular Weight	383.4 g/mol	N/A
CAS Number	2001571-40-8	N/A
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO	N/A

Biological Activity and Target Profile

eCF309 is a highly potent inhibitor of mTOR kinase activity with an IC50 of 15 nM in in vitro assays.[2][5] It demonstrates excellent selectivity for mTOR over a wide range of other kinases, making it a valuable tool for studying mTOR signaling.[1][2]

In Vitro Kinase Selectivity

A kinome-wide screen of 375 kinases revealed that at a concentration of 10 μ M, **eCF309** potently inhibits mTOR.[1] Its high selectivity is highlighted by a low S-score (35) of 0.01.[1][2] While **eCF309** is highly selective for mTOR, some off-target activity has been observed at higher concentrations.



Target Kinase	IC50 (nM)	% Inhibition at 10 μΜ	Reference
mTOR	15	>99%	[1][2]
DNA-PK	320	90%	[1]
РІЗКу	1,340	85%	[1]
DDR1	2,110	77%	[1]
ΡΙ3Κα (Ε545Κ)	981	65%	[1]
ΡΙ3Κδ	1,840	Not reported	[1]
РІЗКβ	>10,000	Not reported	[1]

Cellular Activity

eCF309 effectively inhibits both mTORC1 and mTORC2 signaling pathways in cells.[2] This dual inhibition leads to a dose-dependent reduction in the phosphorylation of downstream targets, including p70S6K, S6, and AKT.[2] The compound exhibits potent antiproliferative activity against various cancer cell lines.

Cell Line	Cancer Type	EC50 (nM)	Reference
MCF-7	Breast (ER+)	8.4	[5]
MDA-MB-231	Breast (Triple- Negative)	72	[5]
PC3	Prostate	37	[5]

Experimental Protocols mTOR Kinase Assay (In Vitro)

This assay measures the ability of **eCF309** to inhibit mTOR kinase activity by quantifying the incorporation of ³³P into a substrate.

Materials:



- Recombinant mTOR enzyme
- Substrate (e.g., poly[Glu,Tyr]4:1)[1]
- 33P-ATP
- eCF309 (serially diluted)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 96-well plates
- Scintillation counter

Protocol:

- Prepare a reaction mixture containing the kinase buffer, recombinant mTOR enzyme, and the substrate.
- Add serially diluted eCF309 or DMSO (vehicle control) to the wells of a 96-well plate.
- Initiate the kinase reaction by adding ³³P-ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate to remove unincorporated ³³P-ATP.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)



This colorimetric assay assesses the effect of **eCF309** on the viability and proliferation of cancer cells.

Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-231, PC3)
- · Complete cell culture medium
- eCF309 (serially diluted)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treat the cells with serially diluted **eCF309** or DMSO (vehicle control) for the desired duration (e.g., 5 days).[5]
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.



Western Blot Analysis of mTOR Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with **eCF309**.

Materials:

- Cancer cell line (e.g., MCF-7)
- eCF309
- Serum-free and complete cell culture medium
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, anti-S6, anti-phospho-AKT (Ser473), anti-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- SDS-PAGE equipment and reagents
- PVDF membrane

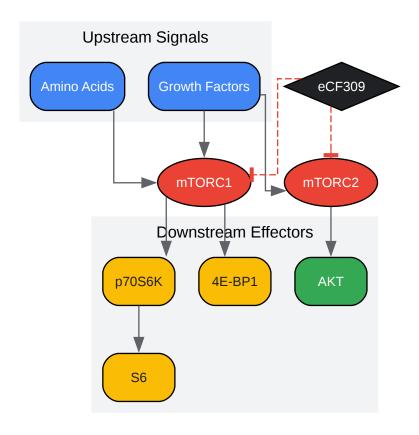
Protocol:

- Seed MCF-7 cells in 6-well plates and grow to ~80% confluency.
- Serum-starve the cells (e.g., 0.1% FBS) for 24 hours.
- Pre-treat the cells with various concentrations of eCF309 (e.g., 3-100 nM) or DMSO for 30 minutes.[2][5]
- Stimulate the cells with serum (e.g., 10% FBS) for 1 hour.[2]
- Lyse the cells in ice-cold lysis buffer.



- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations mTOR Signaling Pathway

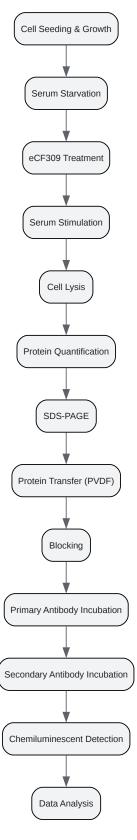


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Caption: The mTOR signaling pathway inhibited by eCF309.

Experimental Workflow: Western Blotting





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